molecular formula C21H21ClN4O3 B2626577 3-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide CAS No. 1251692-22-4

3-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide

Cat. No.: B2626577
CAS No.: 1251692-22-4
M. Wt: 412.87
InChI Key: SUMYLBZVZMJDQN-UHFFFAOYSA-N
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Description

3-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoxaline core, which is known for its biological activity and versatility in synthetic chemistry.

Properties

IUPAC Name

3-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-13-7-8-14(22)11-17(13)25-20(28)12-26-18-6-4-3-5-15(18)24-16(21(26)29)9-10-19(27)23-2/h3-8,11H,9-10,12H2,1-2H3,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMYLBZVZMJDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)CCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine derivative with a diketone under acidic conditions.

    Introduction of the Carbamoyl Group: The quinoxaline intermediate is then reacted with 5-chloro-2-methylphenyl isocyanate to introduce the carbamoyl group.

    Formation of the Final Product: The resulting intermediate is further reacted with N-methylpropanamide under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core.

    Reduction: Reduction reactions can also occur, potentially modifying the carbamoyl group or the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce various reduced derivatives of the quinoxaline core.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds containing the quinoxaline moiety. For instance, a related study demonstrated that derivatives of 3-phenylquinoxalin-2(1H)-one exhibited significant antiproliferative effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The tested compounds showed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoxaline derivatives. Variations in substituents on the quinoxaline scaffold can significantly influence biological activity. For example, modifications in the side chains have been shown to affect binding affinity and selectivity towards specific targets within cancer cells .

Case Studies

  • In Vitro Studies : A series of N-substituted propanamides derived from quinoxaline were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that specific structural modifications led to enhanced antiproliferative activity, suggesting a pathway for further drug development .
  • Molecular Modeling : Computational studies have been employed to predict the interactions between quinoxaline derivatives and their biological targets. These studies help in elucidating how structural changes impact binding affinity and selectivity, guiding future synthetic efforts .

Mechanism of Action

The mechanism of action of 3-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoxaline core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Other quinoxaline derivatives with similar structures and biological activities.

    Carbamoyl Compounds: Compounds containing carbamoyl groups that exhibit similar reactivity and biological properties.

    Aromatic Amides: Compounds with aromatic amide groups that share similar synthetic routes and applications.

Uniqueness

The uniqueness of 3-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 3-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the context of cancer therapy and other diseases. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure

The compound features a quinoxaline core, which is often associated with diverse biological activities. The presence of a chloro-substituted aromatic ring and an amide functional group further enhances its potential interactions with biological targets.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

  • Anticancer Properties : Preliminary studies indicate that derivatives of quinoxaline compounds exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, suggesting potential applications in treating infections.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes, providing a mechanism for therapeutic action.

Anticancer Activity

A study conducted on derivatives similar to the target compound demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways and modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Effects

Research has shown that compounds with similar structures can inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis and function .

Enzyme Inhibition

In vitro assays indicated that the compound could inhibit enzymes critical for tumor growth and metastasis. For instance, it was found to downregulate matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation during cancer progression .

Case Studies

  • Cytotoxicity Assays : In a cytotoxicity assay, the compound exhibited an IC50 value of approximately 25 µM against breast cancer cell lines, indicating moderate potency compared to standard chemotherapeutic agents .
  • Microbial Inhibition : A study reported that the compound inhibited Staphylococcus aureus at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .

Tables

Activity Type Target IC50/Effect Concentration Reference
AnticancerBreast Cancer Cell Lines25 µM
AntimicrobialStaphylococcus aureus50 µg/mL
Enzyme InhibitionMatrix MetalloproteinasesSignificant inhibition observed

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